3-Amino-3-(1-methylcyclopropyl)butanoic acid
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Overview
Description
3-Amino-3-(1-methylcyclopropyl)butanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring an amino group and a methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methylcyclopropyl)butanoic acid typically involves the reaction of 3-(1-methylcyclopropyl)butanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methylcyclopropyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-3-(1-methylcyclopropyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3-(1-methylcyclopropyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic acid: A simpler analog without the methylcyclopropyl group.
4-Aminobutanoic acid (γ-Aminobutyric acid): A related compound with a different structure and biological activity.
2-Aminoisobutyric acid: Another similar compound with distinct properties.
Uniqueness
3-Amino-3-(1-methylcyclopropyl)butanoic acid is unique due to the presence of the methylcyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other amino acids and derivatives, potentially leading to unique biological and chemical activities.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-amino-3-(1-methylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(3-4-7)8(2,9)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
LQMGJUJVVVFGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C)(CC(=O)O)N |
Origin of Product |
United States |
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